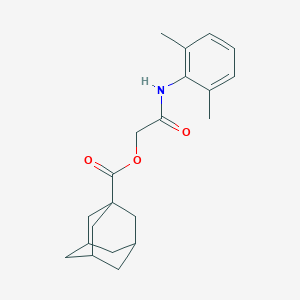
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate, also known as DADMAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DADMAC is a quaternary ammonium salt that is derived from the reaction between 2,6-dimethylaniline and 1-adamantanecarboxylic acid.
Mecanismo De Acción
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. It has been shown to disrupt the cell membrane and increase the permeability of the membrane. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been shown to have antimicrobial properties and has been used as a disinfectant in water treatment. It has also been shown to have antifungal properties and has been used in the treatment of fungal infections. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been shown to have low toxicity and has been used in the preparation of biocompatible materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has several advantages for lab experiments. It is a cationic surfactant that can be easily synthesized and has low toxicity. It has been widely used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. However, 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has limitations for lab experiments. It can interact with negatively charged surfaces, leading to nonspecific interactions. It can also disrupt the cell membrane, leading to changes in cell function.
Direcciones Futuras
There are several future directions for the use of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in scientific research. It can be used in the preparation of biocompatible materials for medical applications. It can also be used in the preparation of nanoparticles for drug delivery and gene delivery systems. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate can be used in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous materials. Further research is needed to explore the potential of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in these areas.
Conclusion
In conclusion, 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has been used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has several advantages for lab experiments, but also has limitations. Further research is needed to explore the potential of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in various scientific research applications.
Métodos De Síntesis
The synthesis of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate involves the reaction between 2,6-dimethylaniline and 1-adamantanecarboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate as a white crystalline solid with a melting point of 194-196°C.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has been used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has also been used in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous materials.
Propiedades
Nombre del producto |
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate |
|---|---|
Fórmula molecular |
C21H27NO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[2-(2,6-dimethylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO3/c1-13-4-3-5-14(2)19(13)22-18(23)12-25-20(24)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3,(H,22,23) |
Clave InChI |
QMMOBBFKEICROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)
![3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305605.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305610.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305611.png)